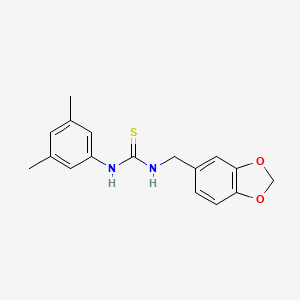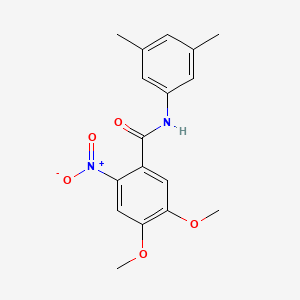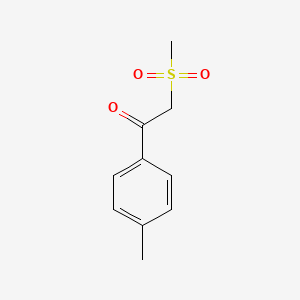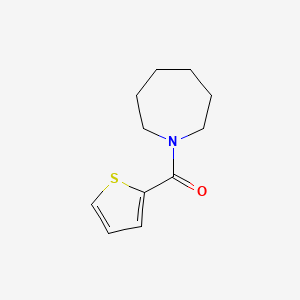![molecular formula C20H21NO3 B5733747 1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)
1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as the drug, Dronedarone, which was initially developed as an anti-arrhythmic agent. Dronedarone is a derivative of amiodarone, a well-known anti-arrhythmic drug that has severe side effects. The synthesis method of Dronedarone is complex, and it requires several steps to produce. Scientific research has shown that Dronedarone has several potential applications in the field of medicine and pharmacology.
Wirkmechanismus
Dronedarone works by blocking several ion channels in the heart, which helps to regulate the heart's rhythm. It also has anti-inflammatory properties, which help to reduce inflammation in the body. Dronedarone has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
Dronedarone has several biochemical and physiological effects. It has been shown to reduce the risk of hospitalization due to heart failure in patients with atrial fibrillation. Dronedarone has also been shown to reduce the levels of C-reactive protein, a marker of inflammation in the body. Additionally, Dronedarone has been shown to induce apoptosis in cancer cells, which helps to reduce tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
Dronedarone has several advantages and limitations for lab experiments. It is a potent anti-arrhythmic agent, which makes it a valuable tool for studying heart conditions. Dronedarone also has anti-inflammatory and anti-cancer properties, which make it a potential candidate for the treatment of inflammatory diseases and cancer. However, Dronedarone has several limitations, including its complex synthesis method and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of Dronedarone. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of Dronedarone's anti-inflammatory and anti-cancer properties, which could lead to the development of new treatments for these diseases. Additionally, further research is needed to fully understand Dronedarone's mechanism of action and potential side effects.
Synthesemethoden
The synthesis method of Dronedarone involves several steps. The first step involves the reaction of 4-tert-butylphenol with 4-bromoanisole in the presence of a base to form 4-(4-tert-butylphenoxy)phenylmethanol. The second step involves the reaction of 4-(4-tert-butylphenoxy)phenylmethanol with phosgene to form 1-(4-(4-tert-butylphenoxy)phenyl)-2-chloroethanone. The third step involves the reaction of 1-(4-(4-tert-butylphenoxy)phenyl)-2-chloroethanone with pyrrolidine to form 1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
Dronedarone has several potential applications in the field of medicine and pharmacology. It has been shown to be effective in treating atrial fibrillation, a common heart condition. Dronedarone has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Dronedarone has been shown to have anti-cancer properties, and it is being studied as a potential cancer treatment.
Eigenschaften
IUPAC Name |
1-[4-(4-tert-butylphenoxy)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-20(2,3)14-4-8-16(9-5-14)24-17-10-6-15(7-11-17)21-18(22)12-13-19(21)23/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZYPLWBBPUTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B5733666.png)
![ethyl [(6-bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5733667.png)




![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5733712.png)

![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5733723.png)

![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)

![2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)